2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide
Description
2-Methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by a tricyclic 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2-one core fused to a substituted benzenesulfonamide moiety. The compound features a methoxy (-OCH₃) and methyl (-CH₃) group at the 2- and 5-positions of the benzene ring, respectively. Sulfonamides are historically significant for their antimicrobial and enzyme-inhibitory properties, with structural variations influencing solubility, bioavailability, and target affinity .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-5-7-17(26-2)18(10-13)27(24,25)21-16-11-14-4-3-9-22-19(23)8-6-15(12-16)20(14)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUAHFOCWDPIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide , also known by its CAS number 898427-61-7 , exhibits a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a tricyclic core with a sulfonamide group and is characterized by the following structural elements:
- Tricyclic structure : Provides unique binding interactions with biological targets.
- Sulfonamide moiety : Known for its antibacterial properties and potential in various therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:
- Enzyme Inhibition : The tricyclic structure may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : The sulfonamide group can interact with various receptors, influencing signaling pathways that regulate cellular responses.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, similar to other sulfonamide derivatives.
- Anticancer Properties : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of related compounds and found that modifications in the tricyclic core significantly affected their potency against various bacterial strains. The presence of the sulfonamide group was crucial for maintaining activity against Gram-positive bacteria.
Anticancer Activity
In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways.
Comparative Biological Activity
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Methoxy-5-methyl-N-{...} | Tricyclic Sulfonamide | Moderate | High |
| Similar Compound A | Tricyclic Sulfonamide | High | Moderate |
| Similar Compound B | Non-Tricyclic Sulfonamide | Low | Low |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes in metabolic pathways leading to altered cell function |
| Receptor Modulation | Modulates receptor activity impacting signaling pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest structural analog is N-benzyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide (), which shares the tricyclic core but differs in substituents. Key comparisons include:
*Estimated based on structural analysis.
Preparation Methods
Methylation of 5-Methylsalicylic Acid
Methylation is achieved using dimethyl sulfate under anhydrous or aqueous conditions. Anhydrous methylation (e.g., acetone with K₂CO₃) directly converts 5-methylsalicylic acid to methyl 5-methyl-2-methoxybenzoate in 95% yield. Aqueous conditions require prior esterification of the acid to methyl 5-methylsalicylate, followed by methylation (66% yield).
Table 1: Methylation Conditions and Yields
| Substrate | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 5-Methylsalicylic acid | Dimethyl sulfate, K₂CO₃ | Anhydrous, reflux | 95 |
| Methyl 5-methylsalicylate | Dimethyl sulfate, NaOH | Aqueous, reflux | 66 |
Aminolysis to Form Intermediate Amides
Methyl 5-methyl-2-methoxybenzoate undergoes aminolysis with phenethylamine analogs to yield N-phenethyl-5-methyl-2-methoxybenzamide. Optimal conditions involve benzene solvent and stoichiometric phenethylamine, producing the amide in 90% yield.
Construction of the Azatricyclic Amine Scaffold
The 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-amine scaffold is synthesized via intramolecular aldol condensation and oxidative biaryl coupling (Figure 2).
Aldol Condensation
Treatment of N-Boc-protected amino aldehydes (e.g., (R)-N-Boc-2-(2-oxoethyl)pyrrolidine) with arylmagnesium bromides forms ketone intermediates. Subsequent intramolecular aldol condensation using K₂CO₃ in ethanol yields indolizidine precursors in 81% yield.
Oxidative Biaryl Coupling
Phenyliodine(III) bis(trifluoroacetate) (PIFA) promotes oxidative coupling of the indolizidine intermediate to form the tricyclic phenanthrene system. This step achieves 92% yield under optimized conditions (CH₂Cl₂, 0°C).
Table 2: Key Steps in Tricyclic Scaffold Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Aldol condensation | K₂CO₃, ethanol | Reflux, 12 h | 81 |
| Oxidative coupling | PIFA, CH₂Cl₂ | 0°C, 2 h | 92 |
Coupling of Sulfonamide and Tricyclic Moieties
The final step involves regioselective coupling of the sulfonamide chloride with the tricyclic amine.
Chlorosulfonation
N-Phenethyl-5-methyl-2-methoxybenzamide is treated with chlorosulfonic acid at -10°C to form the sulfonyl chloride intermediate (70% yield).
Aminolysis with Azatricyclic Amine
The sulfonyl chloride reacts with the tricyclic amine under basic conditions (e.g., NH₃/THF) to yield the target sulfonamide. Recrystallization from acetic acid affords the pure compound in 85% yield.
Optimization and Alternative Routes
Alternative Methylation Strategies
Methylation via thionyl chloride-mediated formation of the acid chloride, followed by methanolysis, provides a 72% yield route to methyl 5-methyl-2-methoxybenzoate.
Reductive Amination for Scaffold Modification
LiAlH₄ reduction of amide intermediates enables incorporation of secondary amines into the tricyclic system, though this method requires strict anhydrous conditions (66% yield).
Analytical and Spectroscopic Characterization
Critical characterization data include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
